HSPA5 ATPase Inhibition vs. VER-155008
HM03 inhibits recombinant human HSPA5 ATPase activity with an IC50 of 2.1 μM, as determined by a luminescence-based assay [1]. In comparison, the pan-HSP70 inhibitor VER-155008 inhibits GRP78 (HSPA5) ATPase with an IC50 of 2.6 μM in cell-free assays . This represents a quantitatively comparable potency for HM03 against the isolated HSPA5 ATPase domain, demonstrating that HM03 achieves similar enzymatic inhibition to a widely used HSP70 family inhibitor while being derived from a distinct chemical class and binding mode.
| Evidence Dimension | HSPA5 ATPase enzymatic activity inhibition |
|---|---|
| Target Compound Data | IC50 = 2.1 μM (HM03) |
| Comparator Or Baseline | IC50 = 2.6 μM (VER-155008, for GRP78) |
| Quantified Difference | HM03 is 1.24-fold more potent (or 19% lower IC50) than VER-155008 in this assay |
| Conditions | Recombinant human HSPA5; 37°C incubation; 60 min; luminescence ATP detection; HM03 data from InvivoChem; VER-155008 data from Selleck. |
Why This Matters
For researchers requiring specific HSPA5 ATPase inhibition, HM03 offers comparable or slightly superior potency to VER-155008 in enzymatic assays, with a different selectivity profile that may be advantageous for target-specific studies.
- [1] InvivoChem. HM03 (HM-03) is a novel, potent, and selective HSPA5 (Heat shock 70kDa protein 5, Bip, Grp78) inhibitor with anticancer activity. Product Datasheet. View Source
